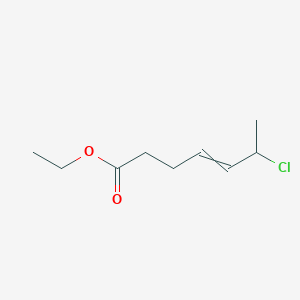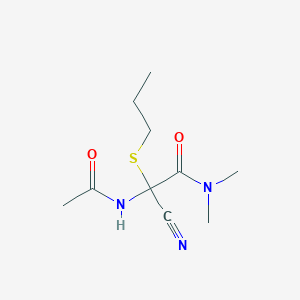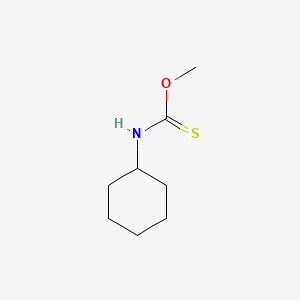
Triacont-7-en-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacont-7-en-11-one is a long-chain aliphatic ketone with the molecular formula C30H58O. This compound is part of the larger family of aliphatic ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain and the presence of a double bond at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triacont-7-en-11-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2) in the presence of a catalyst
Major Products
Oxidation: Triacontanoic acid
Reduction: Triacont-7-en-11-ol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Triacont-7-en-11-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontane: A saturated hydrocarbon with a similar carbon chain length but lacking the carbonyl group and double bond.
Triacontanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Triacontanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.
Uniqueness
Triacont-7-en-11-one is unique due to the presence of both a double bond and a carbonyl group in its long carbon chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63408-55-9 |
|---|---|
Formule moléculaire |
C30H58O |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
triacont-7-en-11-one |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3 |
Clé InChI |
PFBOVTIFMARRJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
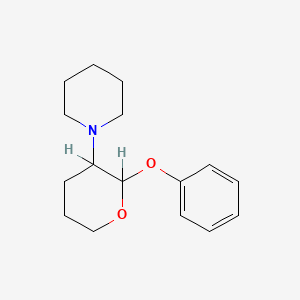
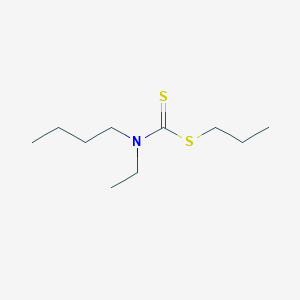

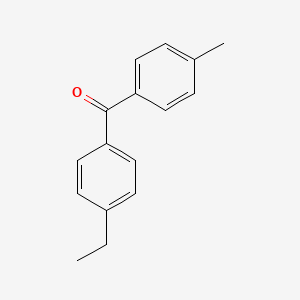
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

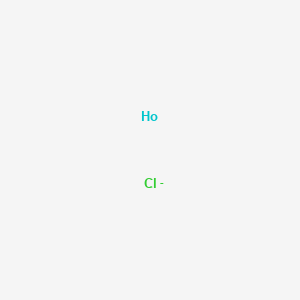
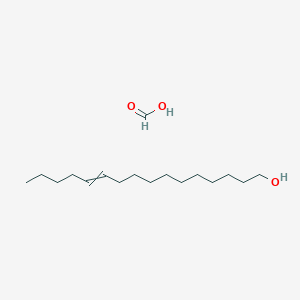
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
